N,N-Di(but-3-en-1-yl)-4-methylbenzenesulfonamide

logP lipophilicity drug design

N,N-Di(but-3-en-1-yl)-4-methylbenzenesulfonamide (CAS 104144-06-1) is a tertiary sulfonamide bearing two terminal but-3-en-1-yl appendages and a 4-methylphenyl ring. As a member of the N,N-disubstituted arylsulfonamide class, it serves as a versatile building block for medicinal chemistry and polymer science.

Molecular Formula C15H21NO2S
Molecular Weight 279.4 g/mol
CAS No. 104144-06-1
Cat. No. B011239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Di(but-3-en-1-yl)-4-methylbenzenesulfonamide
CAS104144-06-1
Molecular FormulaC15H21NO2S
Molecular Weight279.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(CCC=C)CCC=C
InChIInChI=1S/C15H21NO2S/c1-4-6-12-16(13-7-5-2)19(17,18)15-10-8-14(3)9-11-15/h4-5,8-11H,1-2,6-7,12-13H2,3H3
InChIKeyPYKYBMYSBJLKEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Di(but-3-en-1-yl)-4-methylbenzenesulfonamide (CAS 104144-06-1) – Key Properties for Scientific Procurement


N,N-Di(but-3-en-1-yl)-4-methylbenzenesulfonamide (CAS 104144-06-1) is a tertiary sulfonamide bearing two terminal but-3-en-1-yl appendages and a 4-methylphenyl ring . As a member of the N,N-disubstituted arylsulfonamide class, it serves as a versatile building block for medicinal chemistry and polymer science . Its computed logP of 4.47, zero hydrogen-bond donors, and eight rotatable bonds distinguish it from shorter-chain and mono-substituted analogs, imparting unique physicochemical and reactivity profiles .

Why Generic Substitution of N,N-Di(but-3-en-1-yl)-4-methylbenzenesulfonamide Is Ineffective


Attempting to replace N,N-di(but-3-en-1-yl)-4-methylbenzenesulfonamide with seemingly similar N,N-disubstituted or mono-substituted benzenesulfonamides fails because small changes in the length and number of terminal alkene chains significantly alter lipophilicity (logP span 3.3–4.5), hydrogen‑bond donor count, boiling point, and conformational freedom . These variations directly impact solubility, membrane permeability, reactivity in metathesis reactions, and the size of accessible heterocyclic products, undermining reproducibility and desired biological or material outcomes [1].

Quantitative Differentiation of N,N-Di(but-3-en-1-yl)-4-methylbenzenesulfonamide (CAS 104144-06-1) Against Closest Analogs


Elevated Lipophilicity: logP 4.47 vs. N,N-Diallyl and N-But-3-en-1-yl Analogs

The target compound shows a computed logP of 4.47 , exceeding the N,N-diallyl analog (logP 3.75 ) by 0.72 units and the N‑(but‑3‑en‑1‑yl) mono‑substituted analog (logP 3.32 [1]) by 1.15 units. These values are consistently predicted using the same algorithmic framework, enabling cross‑compound comparison.

logP lipophilicity drug design

Higher Boiling Point: 387°C vs. 359°C for N,N-Diallyl Analog

The target compound boils at 387.3 °C at atmospheric pressure , while the N,N‑diallyl counterpart boils at 358.7 °C , a difference of 28.6 °C. This reflects the increased molecular weight and wider van der Waals contact area of the butenyl chains.

boiling point thermal stability process chemistry

Hydrogen‑Bond Donor Deficiency: 0 Donors vs. 1 for N‑(But-3-en-1-yl) Analog

The compound has zero hydrogen‑bond donor atoms , whereas the mono‑substituted N‑(but‑3‑en‑1‑yl)‑4‑methylbenzenesulfonamide contains one donor [1]. This stems from the tertiary sulfonamide structure of the target, which lacks an N‑H group.

hydrogen bond permeability CNS drug design

Greater Conformational Flexibility: 8 Rotatable Bonds vs. 6 in Diallyl Analog

The target compound features 8 rotatable bonds , compared with 6 for the N,N‑diallyl analog . The additional two rotatable bonds arise from the elongated butenyl chains, granting enhanced conformational freedom.

rotatable bonds conformation binding entropy

Access to 7‑Membered Sultams via Ring‑Closing Metathesis vs. 5‑Membered from Diallyl

Ring‑closing metathesis (RCM) of the bis‑butenyl substrate is anticipated to furnish 7‑membered sultams, whereas N,N‑diallyl derivatives yield 5‑membered rings [1]. Although direct kinetic data are absent for this compound, literature on allyl‑ vs. butenyl‑tethered sulfonamides demonstrates that longer chains alter ring‑strain energies and cyclization rates [2].

ring-closing metathesis sultam heterocycle synthesis

Optimal Application Scenarios for N,N-Di(but-3-en-1-yl)-4-methylbenzenesulfonamide


CNS Drug‑Lead Design Leveraging High Lipophilicity and Zero HBD

With a logP of 4.47 and no hydrogen‑bond donor, the compound is suited for early‑stage CNS drug discovery. Its higher lipophilicity relative to the diallyl analog (logP 3.75) may improve passive brain permeability, while the absence of HBDs reduces efflux risk.

Synthesis of 7‑Membered Sultam Libraries via RCM

The bis‑butenyl architecture enables preparation of 7‑membered cyclic sulfonamides (sultams) via ring‑closing metathesis, a motif distinct from the 5‑membered rings obtained from diallyl precursors [1]. This expands accessible chemical space for medicinal chemistry programs targeting under‑explored heterocyclic cores.

High‑Temperature Solution‑Phase Reactions

The compound's boiling point of 387 °C permits its use as a solvent or reagent in high‑temperature transformations where lower‑boiling analogs would evaporate. This is particularly advantageous in microwave‑assisted reactions and continuous‑flow syntheses that require thermal stability.

Metathesis‑Based Oligomer Synthesis for Functional Polymers

The terminal alkene groups can participate in ring‑opening metathesis polymerization (ROMP) after initial RCM, producing sulfonamide‑containing oligomers [2]. Such oligomers are of interest for ion‑exchange membranes, surface coatings, and biomedical materials.

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